molecular formula C24H32N2O5 B3939381 1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate

1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B3939381
M. Wt: 428.5 g/mol
InChI Key: MSJYTUOLBUHOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods. The scientific community has been interested in exploring the mechanism of action, biochemical and physiological effects, and future directions for this compound.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound acts as a serotonin and dopamine receptor antagonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate has a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase A and B.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its ability to cross the blood-brain barrier, making it an ideal compound for studying neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for the study of 1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate. One potential direction is to explore its use in combination with other compounds for the treatment of neurological disorders. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential side effects.
Conclusion:
1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate is a compound that has shown potential in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate has shown potential in various scientific research areas. It has been studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. The compound has also been explored for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.C2H2O4/c1-2-25-22-12-10-21(11-13-22)19-24-17-15-23(16-18-24)14-6-9-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-5,7-8,10-13H,2,6,9,14-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJYTUOLBUHOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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